molecular formula C11H7BrCl3N3O B214253 4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide

4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B214253
M. Wt: 383.5 g/mol
InChI Key: FGSOCUKQDPPHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that regulates various cellular processes such as inflammation, apoptosis, and immune response.

Mechanism of Action

4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082 acts as an inhibitor of NF-κB by covalently modifying the cysteine residues of the protein. This modification prevents the translocation of NF-κB to the nucleus and its binding to DNA, thereby inhibiting the expression of target genes. 4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082 has been shown to selectively target the p65 subunit of NF-κB, which is responsible for the transcriptional activation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082 has been shown to have various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits cell proliferation. Inflammatory cytokines such as TNF-α and IL-6 are suppressed by 4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082, leading to a decrease in inflammation. The compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082 has several advantages and limitations for lab experiments. The compound is highly selective for NF-κB and does not inhibit other transcription factors, making it a valuable tool for studying the role of NF-κB in various cellular processes. However, the covalent modification of cysteine residues can lead to off-target effects and non-specific binding to other proteins. The compound is also unstable in aqueous solutions and requires careful handling and storage.

Future Directions

There are several future directions for the study of 4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082. One area of research is the development of more potent and selective inhibitors of NF-κB. Another direction is the investigation of the role of NF-κB in other diseases such as neurodegenerative disorders and metabolic diseases. The use of 4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082 in combination with other therapies such as chemotherapy and immunotherapy is also an area of interest. Finally, the development of new delivery methods for 4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082 to improve its stability and bioavailability is a promising avenue for future research.
Conclusion:
In conclusion, 4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082 is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound has been extensively studied for its inhibitory effects on NF-κB and its potential applications in various diseases such as cancer and inflammation. While 4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082 has several advantages and limitations for lab experiments, its future directions in research are promising and could lead to the development of new therapies for various diseases.

Synthesis Methods

4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082 can be synthesized through a multi-step process that involves the reaction of 1-methyl-4-bromo-3-nitropyrazole with 2,4,5-trichlorophenyl isocyanate, followed by reduction of the nitro group and subsequent coupling with 3-aminocrotonic acid. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the activation of NF-κB, which plays a critical role in the pathogenesis of these diseases. In cancer, NF-κB promotes cell survival and proliferation, and its inhibition by 4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082 can induce apoptosis and sensitize cancer cells to chemotherapy. Inflammation and autoimmune disorders are characterized by the overproduction of pro-inflammatory cytokines, which are regulated by NF-κB. 4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide 11-7082 can suppress the production of these cytokines and alleviate the symptoms of these diseases.

properties

Product Name

4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)-1H-pyrazole-3-carboxamide

Molecular Formula

C11H7BrCl3N3O

Molecular Weight

383.5 g/mol

IUPAC Name

4-bromo-1-methyl-N-(2,4,5-trichlorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H7BrCl3N3O/c1-18-4-5(12)10(17-18)11(19)16-9-3-7(14)6(13)2-8(9)15/h2-4H,1H3,(H,16,19)

InChI Key

FGSOCUKQDPPHLJ-UHFFFAOYSA-N

SMILES

CN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Br

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Br

Origin of Product

United States

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